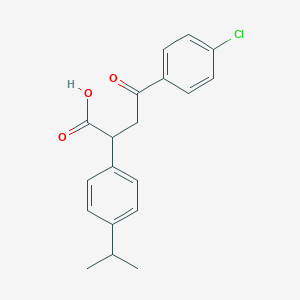

4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-4-oxo-2-(4-propan-2-ylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClO3/c1-12(2)13-3-5-14(6-4-13)17(19(22)23)11-18(21)15-7-9-16(20)10-8-15/h3-10,12,17H,11H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBJKGPGFZFFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The retrosynthetic pathway for 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid hinges on disconnecting the oxobutanoic acid moiety into a β-keto nitrile intermediate, which is subsequently hydrolyzed to the carboxylic acid. The aryl substituents are introduced via Michael addition or aldol condensation strategies. Critical intermediates include:

- 3-(4-Chlorophenyl)-1-(4-isopropylphenyl)prop-2-en-1-one (Chalcone) : Formed via Claisen-Schmidt condensation between 4-chlorophenylacetophenone and 4-isopropylbenzaldehyde.

- 4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile : Generated through Michael addition of cyanide to the chalcone intermediate.

Primary Synthetic Routes

Chalcone Condensation Followed by Michael Addition and Hydrolysis

Step 1: Synthesis of Chalcone Intermediate

The chalcone 3-(4-chlorophenyl)-1-(4-isopropylphenyl)prop-2-en-1-one is prepared via base-catalyzed aldol condensation. A mixture of 4-chlorophenylacetophenone (1.0 equiv) and 4-isopropylbenzaldehyde (1.1 equiv) is refluxed in ethanol with aqueous NaOH (10%) for 6–8 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 75–85%).

Step 2: Michael Addition of Cyanide

The chalcone undergoes Michael addition with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 50°C for 1 hour. Acetic acid (1.0 equiv) is added to protonate the enolate intermediate, yielding 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile . Purification via column chromatography (ethyl acetate/hexane, 1:4) affords the nitrile in 65–70% yield.

Step 3: Acid-Catalyzed Hydrolysis

The nitrile intermediate is refluxed with concentrated hydrochloric acid (HCl) for 2 hours, followed by neutralization with sodium bicarbonate (NaHCO₃). The crude product is extracted with ethyl acetate, concentrated, and recrystallized from ethanol to yield the title compound (53–70% yield).

Reaction Scheme:

4-Chlorophenylacetophenone + 4-Isopropylbenzaldehyde

→ Chalcone (Aldol Condensation)

→ Michael Addition (KCN/DMSO)

→ Nitrile Intermediate

→ Hydrolysis (HCl)

→ this compound

Alternative Pathway: Direct Arylation via Suzuki-Miyaura Coupling

While less commonly reported, palladium-catalyzed cross-coupling offers a modular approach. A β-keto ester derivative undergoes Suzuki-Miyaura coupling with 4-chlorophenylboronic acid and 4-isopropylphenylboronic acid. However, this method suffers from lower yields (40–50%) due to steric hindrance from the isopropyl group.

Optimization Strategies and Reaction Conditions

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 154–157°C |

| Molecular Formula | C₁₉H₁₉ClO₃ |

| Storage Conditions | Ambient, inert gas |

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen substitution reactions can occur on the chlorophenyl ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

The compound exhibits notable biological activities, particularly in the following areas:

Anticancer Research

Research indicates that derivatives of oxobutanoic acid, including 4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid, have shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated reduced viability in human cancer cell lines, suggesting its potential as an anticancer agent. The mechanisms often involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Anti-inflammatory Properties

Studies have also highlighted the anti-inflammatory effects of this compound. It has been shown to modulate key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several case studies have explored the applications of this compound:

Case Study 1: In Vitro Cancer Cell Line Studies

In a study involving various human cancer cell lines, the compound was tested for cytotoxicity. Results indicated that it significantly inhibited cell growth and induced apoptosis at micromolar concentrations. This finding supports its potential use in developing new cancer therapies .

Case Study 2: Anti-inflammatory Effects in Animal Models

Preclinical trials using animal models demonstrated that the compound effectively reduced markers of inflammation and improved outcomes in models of inflammatory diseases. These results suggest a mechanism that could be exploited for treating inflammatory disorders .

Data Table: Biological Activities of Related Compounds

| Compound Name | Target Enzyme/Pathway | IC50 (µM) | Effect |

|---|---|---|---|

| Compound A | GSK3 | 0.5 | Anticancer |

| Compound B | PI3K/Akt | 1.0 | Anti-inflammatory |

| Compound C | NF-κB | 0.8 | Immunomodulatory |

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 2

Key Observations :

- Lipophilicity: The 4-isopropylphenyl group confers higher logP compared to smaller substituents (e.g., cyclopropylamino) .

- Solubility: Polar groups like piperazino enhance water solubility, critical for bioavailability .

- Metabolic Stability : Sulfur-containing analogs exhibit resistance to oxidative metabolism .

Substituent Variations at Position 4

Key Observations :

Bioactivity and QSAR Insights

Quantitative structure-activity relationship (QSAR) studies highlight:

- Lipophilicity-Activity Correlation : Increased logP (e.g., from 4-F to 4-Cl, 4-Br) correlates with enhanced antimicrobial and anti-inflammatory activity .

- Steric Effects : Bulky substituents (e.g., 4-isopropylphenyl) improve binding in hydrophobic enzyme pockets but may reduce solubility .

Data Tables

Biological Activity

4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid, commonly referred to by its chemical formula C₁₉H₁₉ClO₃, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₁₉ClO₃

- Molecular Weight : 330.81 g/mol

- Melting Point : 154–157 °C

- CAS Number : 344281-36-3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may exhibit anti-inflammatory and anticancer properties, potentially through the inhibition of specific enzymes and modulation of signaling pathways.

1. Anti-inflammatory Activity

In vitro studies suggest that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-2 has been linked to reduced production of prostaglandins, thereby alleviating inflammation .

2. Anticancer Properties

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibitory effects on the proliferation of MCF-7 breast cancer cells and HepG2 liver cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Biological Activity Data Table

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| COX-2 Inhibition | Enzymatic Assay | N/A | |

| Anticancer | MCF-7 | 1.62 | |

| Anticancer | HepG2 | 1.63 | |

| Antioxidant | DPPH Assay | 23.07 |

Case Study 1: Anti-inflammatory Effects

A study conducted by Alam et al. explored the anti-inflammatory effects of various derivatives of oxobutanoic acids. The findings indicated that compounds similar to this compound significantly reduced inflammation markers in animal models .

Case Study 2: Anticancer Efficacy

In another investigation by Bajaj et al., the cytotoxicity of this compound was assessed against several cancer cell lines using the MTT assay. The results revealed that the compound effectively induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions such as Friedel-Crafts acylation, Knoevenagel condensation, or Michael addition. For example:

- Friedel-Crafts acylation : Reacting maleic anhydride with chlorobenzene derivatives to form the ketone backbone .

- Knoevenagel condensation : Using aldehydes (e.g., 4-isopropylbenzaldehyde) with active methylene compounds under basic conditions to form α,β-unsaturated ketones .

- Hydrolysis and decarboxylation : Converting ester intermediates (e.g., methyl or ethyl esters) to the final carboxylic acid using NaOH or HCl . Yield optimization requires precise control of temperature (e.g., 60–80°C for Knoevenagel) and stoichiometric ratios of reagents. Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the presence of chlorophenyl (δ 7.2–7.4 ppm) and isopropyl groups (δ 1.2–1.3 ppm for CH) .

- HPLC-MS : Quantifies purity (>95%) and identifies molecular ions (e.g., [M+H] at m/z 346.8) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kynurenine-3-hydroxylase using fluorogenic substrates .

- Cellular viability assays : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT or resazurin-based methods .

- Protein binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for serum albumin or receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., varying IC50_{50}50 values)?

Discrepancies often arise from differences in assay conditions:

- Buffer pH and ionic strength : Adjust to physiological conditions (pH 7.4, 150 mM NaCl) .

- Enzyme source : Use recombinant human enzymes instead of animal-derived variants to avoid interspecies variability .

- Control experiments : Include reference inhibitors (e.g., indomethacin for COX) to validate assay reliability .

Q. What strategies improve enantiomeric purity during synthesis, given its chiral center at C-2?

- Chiral auxiliaries : Incorporate Evans oxazolidinones to direct asymmetric induction during ketone formation .

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) to separate R/S enantiomers .

- Catalytic asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) in Michael additions to achieve >90% enantiomeric excess .

Q. How does the isopropyl substituent influence its pharmacokinetic properties compared to methyl or halogen analogs?

- Lipophilicity : The isopropyl group increases logP by ~0.5 units compared to methyl, enhancing membrane permeability but potentially reducing solubility .

- Metabolic stability : Bulkier substituents slow cytochrome P450-mediated oxidation, as shown in microsomal stability assays .

- Structure-activity relationships (SAR) : Isopropyl enhances binding to hydrophobic enzyme pockets (e.g., COX-2), as confirmed via molecular docking .

Q. What computational methods are suitable for predicting its interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to proteins (e.g., COX-2) using crystal structures from the PDB (e.g., 5KIR) .

- Molecular dynamics (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns simulations .

- QSAR models : Train regression models on analogs to predict IC values based on substituent electronic parameters (Hammett σ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.